Communesin B

Description

from ethyl acetate extract of Penicillium sp., derived from the Mediterranean sponge Axinella verrucosa; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

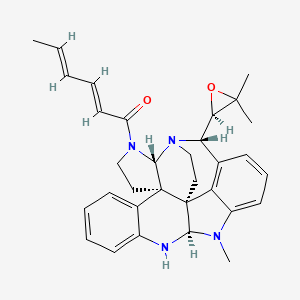

(2E,4E)-1-[(2S,6R,14R,22R,25S)-25-[(2R)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]hexa-2,4-dien-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O2/c1-5-6-7-15-24(37)35-18-16-31-21-12-8-9-13-22(21)33-28-32(31)17-19-36(29(31)35)26(27-30(2,3)38-27)20-11-10-14-23(25(20)32)34(28)4/h5-15,26-29,33H,16-19H2,1-4H3/b6-5+,15-7+/t26-,27+,28+,29+,31-,32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFSMUXVAYCHFO-RPCCRITPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)N1CCC23C1N4CCC25C(NC6=CC=CC=C36)N(C7=CC=CC(=C57)C4C8C(O8)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)N1CC[C@]23[C@H]1N4CC[C@]25[C@H](NC6=CC=CC=C36)N(C7=CC=CC(=C57)[C@H]4[C@@H]8C(O8)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017735 |

Source

|

| Record name | Communesine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148439-46-7 |

Source

|

| Record name | Communesin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148439-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Communesine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Communesin B: A Comprehensive Structural and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Communesin B is a complex, polycyclic indole alkaloid first isolated in 1993 from a marine-derived Penicillium fungus.[1][2] As a member of the communesin family of natural products, it has garnered significant attention due to its formidable chemical architecture and notable biological activities, including potent cytotoxicity against various cancer cell lines.[1][3] This technical guide provides an in-depth examination of the chemical structure of Communesin B, supported by a compilation of its key physicochemical and spectroscopic data. Furthermore, it details the experimental methodologies employed in its structural elucidation and total synthesis, and visually maps its biosynthetic pathway and a representative synthetic strategy. This document is intended to serve as a core resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Communesin B possesses a daunting heptacyclic (seven-ring) core structure characterized by two aminal linkages and six stereogenic centers, two of which are vicinal and quaternary.[1][2] This intricate cage-like skeleton is a significant synthetic challenge.[2] The northern portion of the molecule features a 6,5-aminal and a 7-membered benzazepine, while the southern part consists of a fused indoline/tetrahydroquinoline aminal system.[2]

The molecular formula for Communesin B is C₃₂H₃₆N₄O₂.[4] Its structure was definitively established through extensive spectroscopic analysis, including 1D and 2D NMR, IR, and LC/MS techniques.[2]

Key Structural Identifiers:

-

IUPAC Name: (2E,4E)-1-[(2S,6R,14R,22R,25S)-25-[(2R)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.0²,⁶.0⁶,²².0⁷,¹².0¹⁴,²².0¹⁶,²¹]pentacosa-7,9,11,16,18,20-hexaen-3-yl]hexa-2,4-dien-1-one[5]

-

SMILES: C/C=C/C=C/C(=O)N1CC[C@]23[C@H]1N4CC[C@]25--INVALID-LINK--N(C7=CC=CC(=C57)[C@H]4[C@@H]8C(O8)(C)C)C[5]

-

InChIKey: XZFSMUXVAYCHFO-RPCCRITPSA-N[4]

Physicochemical and Spectroscopic Data

The quantitative data for (-)-Communesin B are summarized below. Note that spectroscopic data from synthetic samples have been shown to be consistent with those of the natural product.[1][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₃₆N₄O₂ | [4] |

| Molecular Weight | 508.70 g/mol | [4][5] |

| Monoisotopic Mass | 508.28382640 Da | [4][5] |

| Optical Rotation [α]D | Observed [α]D23 = −64 (c = 0.46, CHCl₃). Literature values include: −58 (c = 0.10, MeOH), −74.9 (c = 1.50, CHCl₃), and −51.3 (c = 0.30, CHCl₃). An initial isolation report noted an anomalous positive value. | [1][3] |

| ¹H and ¹³C NMR | The reported ¹H and ¹³C NMR spectra for synthetic Communesin B are fully consistent with literature values from isolation reports. The N,N-aminal hydrogen at C(6) appears at approximately 4.70 ppm and the corresponding carbon at 82.5 ppm. | [1][2] |

| UV Absorption (λmax) | 204 nm, 272 nm | [4] |

Experimental Protocols

Structure Elucidation

The initial structure of Communesin B was determined by Numata and coworkers in 1993. The protocol involved a combination of standard analytical techniques for natural products:[2]

-

Isolation: Communesin B was isolated from the mycelium of a Penicillium sp. fungus, which was found growing on the marine alga Enteromorpha intestinalis.[2]

-

Mass Spectrometry (LC/MS): High-resolution mass spectrometry was used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: IR analysis was employed to identify key functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D (¹H, ¹³C) and multidimensional (COSY, HMQC, HMBC) NMR experiments were conducted to establish the carbon skeleton and the connectivity between protons and carbons, ultimately revealing the complex polycyclic structure.[2]

Total Synthesis: Movassaghi Group Approach

A unified and enantioselective total synthesis of all known epoxide-containing communesins, including Communesin B, was reported by the Movassaghi group. The strategy is biomimetic, inspired by the natural biosynthetic pathway.[1][3]

Core Strategy: The synthesis is predicated on a convergent and modular diazene-directed assembly of two complex fragments to form the critical C3a–C3a′ linkage, followed by a guided biomimetic aminal reorganization to furnish the heptacyclic core.[1][6]

Key Steps and Reagents: [1][3]

-

Heterodimer Formation: Two advanced fragments, an indole-derived piece and a tryptamine-derived piece, are joined. This key step secures the congested vicinal quaternary stereocenters.

-

Aminal Reorganization: The resulting heterodimer undergoes a dynamic, biogenetically inspired reorganization to form the key structural elements of the communesin core.

-

Acylation: The final N1'-sorbyl side chain is installed via acylation with sorbic anhydride.

-

N8'-Desulfonylation: A final deprotection step using tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) in DMF affords (-)-Communesin B in high yield (86%).[1][3]

Visualized Pathways and Workflows

Biosynthesis of Communesin B

The biosynthesis of Communesin B begins with two molecules of L-tryptophan that are processed through separate pathways to form tryptamine and aurantioclavine.[7][8] These two indole-containing fragments are then coupled via an oxidative reaction catalyzed by the cytochrome P450 enzyme CnsC. Subsequent enzymatic modifications, including epoxidation (CnsJ), N-methylation (CnsE), and finally N-acylation with a hexadienoyl group (CnsK), complete the synthesis.[8]

Caption: Biosynthetic pathway of Communesin B from L-tryptophan.

Convergent Synthetic Strategy Workflow

The total synthesis developed by Movassaghi and coworkers exemplifies a convergent approach.[1][6] Instead of building the molecule linearly, two complex fragments are synthesized independently and then joined together late in the overall sequence. This strategy improves overall efficiency and allows for modularity, enabling the synthesis of various communesin analogues.

Caption: Logical workflow of the convergent total synthesis of Communesin B.

References

- 1. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances on the Total Syntheses of the Communesin Alkaloids and Perophoramidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Communesin b - Mycotoxin Database [mycocentral.eu]

- 5. Communesin B | C32H36N4O2 | CID 44575539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Total synthesis and anticancer evaluation of all known communesin alkaloids and related complex derivatives [dspace.mit.edu]

- 7. Elucidation of the concise biosynthetic pathway of the communesin indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Communesin B - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biosynthetic Pathway of Communesin B in Fungi

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of Communesin B, a complex indole alkaloid produced by fungi of the Penicillium genus, most notably Penicillium expansum. The communesins are renowned for their intricate heptacyclic cage structure and significant biological activities, including potent cytotoxicity against various cancer cell lines. This guide details the genetic and enzymatic machinery responsible for the assembly of this remarkable natural product, offering insights for synthetic biology, metabolic engineering, and drug discovery applications.

Overview of the Communesin Biosynthetic Pathway

The biosynthesis of Communesin B is a concise and elegant pathway that utilizes two molecules of L-tryptophan as primary precursors. These precursors embark on two distinct enzymatic routes to form key intermediates, tryptamine and aurantioclavine. A pivotal oxidative coupling and subsequent rearrangement of these intermediates, catalyzed by a single multifunctional enzyme, constructs the complex core structure. Final tailoring reactions then yield the mature Communesin B molecule. The entire process is orchestrated by a dedicated set of enzymes encoded within a contiguous biosynthetic gene cluster (BGC).

The Communesin Biosynthetic Gene Cluster (cns)

Genetic studies in P. expansum have successfully identified and characterized the communesin (cns) biosynthetic gene cluster.[1] This cluster contains all the essential genes encoding the enzymes required for the synthesis of the communesin core structure and its subsequent modifications. Targeted gene inactivation experiments have confirmed the indispensable role of this cluster in communesin production.[1]

Table 1: Key Genes in the Communesin (cns) Biosynthetic Gene Cluster

| Gene Name | Proposed Enzyme Function | Role in Pathway | Confirmed (Y/N) |

| cnsF | 4-dimethylallyl tryptophan synthase (DMATS) | Catalyzes the C4-prenylation of L-tryptophan. | Y[1] |

| cnsA | FAD-dependent monooxygenase | Involved in the cyclization of 4-DMAT to form aurantioclavine. | Y[1] |

| cnsD | Catalase | Putative partner to CnsA in the cyclization process. | Y[1] |

| cnsB | Tryptophan decarboxylase (TDC) | Decarboxylates L-tryptophan to produce tryptamine. | Y[1] |

| cnsC | Cytochrome P450 monooxygenase | Catalyzes the key oxidative coupling of aurantioclavine and tryptamine and subsequent skeletal rearrangement to form the communesin core. | Y[2] |

| cnsK | Acyltransferase | Proposed to catalyze the final N-acylation step, attaching the sorbyl group to the communesin core to form Communesin B. | Inferred[1] |

The Core Biosynthetic Pathway: Step-by-Step

The assembly of Communesin B can be dissected into three primary stages: (1) formation of the two key monomers, (2) their coupling and rearrangement to form the heptacyclic core, and (3) final tailoring.

Stage 1: Monomer Synthesis

-

Tryptamine Formation: The enzyme CnsB , a tryptophan decarboxylase, catalyzes the straightforward conversion of one molecule of L-tryptophan into tryptamine.[1]

-

Aurantioclavine Formation: The second L-tryptophan molecule is first prenylated at the C4 position of the indole ring by the dimethylallyl tryptophan synthase CnsF .[1] The resulting intermediate, 4-dimethylallyltryptophan (4-DMAT), is then cyclized into the ergot alkaloid-related intermediate, aurantioclavine. This transformation is catalyzed by the FAD-dependent monooxygenase CnsA and its putative catalase partner, CnsD .[1]

Stage 2: Dimerization and Skeletal Rearrangement

This is the most critical and complex step in the pathway. The cytochrome P450 enzyme, CnsC , orchestrates a remarkable cascade. It first catalyzes the oxidative union of tryptamine and aurantioclavine, forming a C-C bond between the two moieties. This is followed by a guided biomimetic aminal reorganization, leading to the formation of the characteristic heptacyclic core of the communesin family.[2]

Stage 3: Final Tailoring

To complete the biosynthesis of Communesin B, a sorbyl group is attached to the nitrogen of the core structure. This final N-acylation step is believed to be catalyzed by the acyltransferase CnsK , which is encoded within the cns gene cluster.[1][3] This late-stage modification highlights a point of divergence in the pathway, where different acyl groups can be attached to create the various communesin analogues (e.g., Communesin A has an acetyl group).

Quantitative Data

Quantitative data on the communesin biosynthetic pathway is primarily focused on the biological activity of the final products and observations of their production in fungal cultures. Direct enzymatic kinetic data for the Cns enzymes are not widely available in the literature.

Table 2: Cytotoxicity of Communesin Alkaloids

| Compound | Cell Line | Activity Metric | Value | Reference |

| Communesin A | Murine Lymphocytic Leukemia (P388) | ED₅₀ | 3.5 µg/mL | [4] |

| Communesin B | Murine Lymphocytic Leukemia (P388) | ED₅₀ | 0.45 µg/mL | [4] |

Table 3: Production and Yield Data for Communesin B

| Producing Organism | Condition | Finding | Quantitative Data | Reference |

| Penicillium expansum | Culture Survey (260 isolates) | Consistent production | Produced by 100% of isolates tested | [5] |

| Penicillium expansum | Indoor building material isolate | Production in exudates | Communesins A, B, and D identified in guttation droplets | [6] |

| Penicillium expansum | MDR Strains vs. Sensitive | Patulin Production | MDR strains produced 252.7 to 826 µg/g of patulin (related mycotoxin) | [7] |

Note: Absolute production titers for Communesin B in mg/L or g/kg are not consistently reported, highlighting an area for future research.

Key Experimental Protocols

The elucidation of the communesin pathway has relied on modern molecular biology and analytical chemistry techniques. Below are detailed protocols representative of the methods used to characterize the cns gene cluster.

This protocol outlines a general workflow for deleting a target gene (e.g., cnsC) in P. expansum to confirm its function, based on established methods.[8][9][10]

1. Design and Assembly of CRISPR-Cas9 Vector:

- sgRNA Design: Identify two unique 20-bp protospacer sequences targeting the 5' and 3' ends of the cnsC coding sequence using a CRISPR design tool (e.g., CRISPy webserver). Ensure a Protospacer Adjacent Motif (PAM, e.g., NGG) is present immediately downstream of each target.

- Vector Assembly: Use a fungal CRISPR-Cas9 expression vector (e.g., pFC902 containing Cas9 and sgRNA expression cassettes). Amplify the sgRNA fragments using PCR with primers that encode the specific protospacer sequences in their 5' overhangs. Assemble the sgRNA cassettes into the Cas9 vector using Gibson assembly or a similar cloning method.

2. Preparation of Repair Template:

- Amplify approximately 1-2 kb of the genomic DNA regions immediately upstream (Left Homology Arm) and downstream (Right Homology Arm) of the cnsC gene.

- Join the left and right homology arms together using overlap extension PCR or by cloning them sequentially into a donor plasmid. This linear double-stranded DNA fragment will serve as the repair template for homologous recombination after Cas9-mediated cleavage.

3. Protoplast-Mediated Transformation:

- Protoplast Isolation:

- Inoculate P. expansum spores into Potato Dextrose Broth (PDB) and incubate for 12-16 hours at 25°C with gentle shaking to obtain young mycelium.

- Harvest the mycelium by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl or 1.2 M MgSO₄).

- Resuspend the mycelium in the osmotic stabilizer solution containing a lytic enzyme cocktail (e.g., Glucanex, Lysing Enzymes from Trichoderma, Yatalase). Incubate at 28-30°C with gentle agitation for 2-4 hours.

- Separate protoplasts from undigested mycelium by filtering through sterile cheesecloth or nylon mesh.

- Pellet the protoplasts by gentle centrifugation (e.g., 3000g for 10 min), wash twice with STC buffer (Sorbitol, Tris, CaCl₂), and resuspend in STC buffer to a final concentration of ~1x10⁸ protoplasts/mL.[11][12][13]

- Transformation:

- To 100 µL of the protoplast suspension on ice, add the assembled CRISPR-Cas9 plasmid (~10 µg) and the linear repair template DNA (~5-10 µg).

- Gently mix and add 1.25 mL of a sterile PEG solution (e.g., 20-40% PEG 4000 in STC buffer). Incubate on ice for 20 minutes.

- Plate the transformation mixture onto regeneration agar (e.g., TB3 medium) containing an appropriate osmotic stabilizer and a selection agent (e.g., hygromycin B, if the CRISPR plasmid contains a resistance marker).

- Incubate plates at 25°C for 3-7 days until transformants appear.

4. Verification of Gene Knockout:

- Isolate genomic DNA from putative transformants.

- Perform diagnostic PCR using primers that flank the cnsC locus. A successful deletion will result in a smaller PCR product compared to the wild-type strain.

- Confirm the deletion by Sanger sequencing of the PCR product and/or Southern blotting.

5. Metabolite Analysis:

Cultivate the confirmed ΔcnsC mutant and the wild-type strain under communesin-producing conditions.

Extract secondary metabolites from the mycelium and culture filtrate using an organic solvent (e.g., ethyl acetate).

Analyze the extracts by LC-MS/MS. Compare the metabolite profiles of the mutant and wild-type. The absence of communesin B and related intermediates in the ΔcnsC extract confirms the gene's essential role in the pathway.

Caption: Experimental workflow for the functional characterization of a gene. This protocol provides a general framework for the quantitative analysis of Communesin B from fungal culture extracts.[14][15]

1. Sample Preparation:

- Lyophilize and grind fungal mycelium to a fine powder.

- Extract a known mass of mycelium (e.g., 100 mg) with ethyl acetate or a methanol/dichloromethane mixture, often acidified slightly with formic acid to improve extraction of alkaloids.

- Vortex vigorously and sonicate for 30 minutes.

- Centrifuge to pellet debris and transfer the supernatant to a new tube.

- Evaporate the solvent to dryness under a stream of nitrogen.

- Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL of 50% acetonitrile/water).

2. LC-MS/MS Analysis:

- Chromatography:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: Start with a low percentage of B (e.g., 5-10%), ramp to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and re-equilibrate.

- Flow Rate: 0.2-0.4 mL/min.

- Injection Volume: 5-10 µL.

- Mass Spectrometry (Triple Quadrupole or Q-TOF):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Precursor Ion (Q1): Set to the m/z of protonated Communesin B ([M+H]⁺).

- Product Ion (Q3): Determine the most abundant and stable fragment ions of Communesin B by performing a product ion scan on a pure standard. Select 2-3 characteristic fragments for Multiple Reaction Monitoring (MRM).

- Optimization: Optimize MS parameters such as collision energy and cone voltage for each MRM transition to maximize signal intensity.

3. Quantification:

- Prepare a calibration curve using a certified standard of Communesin B, spanning the expected concentration range in the samples.

- Analyze the standards and samples under the same LC-MS/MS conditions.

- Integrate the peak area for the most intense MRM transition for each sample and standard.

- Calculate the concentration of Communesin B in the samples by interpolating their peak areas on the calibration curve. Express the final concentration as µg/g of dry mycelium or mg/L of culture.

Conclusion and Future Directions

The elucidation of the Communesin B biosynthetic pathway represents a significant achievement in natural product chemistry and biology. The pathway's use of a convergent strategy, culminating in a powerful P450-catalyzed cascade, provides a fascinating example of nature's chemical ingenuity. This knowledge creates a foundation for several promising research avenues:

-

Heterologous Expression: Expressing the cns gene cluster in a high-yielding, genetically tractable host like Aspergillus niger could enable sustainable production of communesins for pharmacological studies.

-

Combinatorial Biosynthesis: Modifying the pathway by swapping tailoring enzymes (like the acyltransferase CnsK) or feeding precursor analogues could generate novel, non-natural communesin derivatives with potentially improved therapeutic properties.[16]

-

Biochemical Characterization: In-depth in vitro characterization of the Cns enzymes, particularly the multifunctional P450 CnsC, will provide fundamental insights into the mechanisms of complex alkaloid biosynthesis.

References

- 1. scispace.com [scispace.com]

- 2. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances on the Total Syntheses of the Communesin Alkaloids and Perophoramidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penicillium expansum: consistent production of patulin, chaetoglobosins, and other secondary metabolites in culture and their natural occurrence in fruit products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. Marker-free CRISPR-Cas9 based genetic engineering of the phytopathogenic fungus, Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PEG-Mediated Protoplast Transformation of Penicillium sclerotiorum (scaumcx01): Metabolomic Shifts and Root Colonization Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of 10 B vitamins in mouse colon by LC-MS/MS: Application on breast cancer mice treated with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural and directed biosynthesis of communesin alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricate Heptacyclic Core of Communesin Alkalaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The communesin alkaloids, a family of fungal metabolites, have captivated synthetic chemists and pharmacologists alike due to their complex, caged polycyclic structure and significant biological activities, including cytotoxicity against cancer cell lines.[1][2][3] First isolated from a strain of Penicillium sp., their unique heptacyclic core presents a formidable challenge in structural elucidation and a compelling target for total synthesis.[1] This technical guide provides an in-depth exploration of the elucidation of this intricate molecular architecture, presenting key data in a structured format, detailing pivotal experimental protocols, and visualizing the logical workflows involved in cracking this natural product puzzle.

A Complex Architecture: The Heptacyclic Core

The communesin skeleton is a densely functionalized, cage-like heptacycle.[1] Key structural features include seven contiguous rings, two aminal linkages, and up to six stereogenic centers, two of which are vicinal and quaternary.[3] The southern portion of the molecule consists of a fused 6,5,6,6-ring system containing an indoline/tetrahydroquinoline aminal, while the northern part features an additional 6,5-aminal and a seven-membered benzazepine ring attached to the indoline.[1]

Initial Structure Elucidation: A Spectroscopic Puzzle

The initial determination of the structures of communesins A and B was accomplished through a combination of one-dimensional and multidimensional Nuclear Magnetic Resonance (NMR) techniques, Infrared (IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC/MS).[1] However, these initial studies could not definitively establish the absolute configuration or the relative stereochemistry at C(11).[1]

A significant challenge in the early structural analysis was the correct assignment of the aminal functionalities. For instance, a comparison of the 1H and 13C NMR chemical shifts for the N,N-aminal hydrogen and carbon in communesin B with known literature values for N,N- and N,O-aminals was crucial in confirming the presence of the N,N-aminal linkage.[1]

Spectroscopic Data for the Communesin Core

The following table summarizes key NMR spectroscopic data that were instrumental in defining the connectivity of the heptacyclic core. The data presented are representative values compiled from various studies on communesin alkaloids and their synthetic intermediates.

| Atom | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| C(2) | - | ~175.0 | - |

| C(6) | ~4.70 | ~82.5 | H(6) to C(7), C(8), C(4a) |

| C(7) | - | ~70.0 | - |

| C(8) | - | ~55.0 | - |

| C(11) | Varies | Varies | - |

| N,N-aminal H | ~4.70 | - | - |

| N,N-aminal C | - | ~82.5 | - |

Note: Chemical shifts can vary slightly depending on the specific communesin analogue and the solvent used.

The Decisive Evidence: X-Ray Crystallography

The unambiguous determination of the relative and absolute stereochemistry of the communesin core was ultimately achieved through single-crystal X-ray diffraction analysis.[2] While obtaining suitable crystals of the natural products themselves proved challenging, the synthesis of a key intermediate, (-)-42, provided the first solid-state structure of the full polycyclic topology of the communesin alkaloids.[2] This analysis definitively confirmed the stereochemical configuration of the C10-epoxide and the overall three-dimensional arrangement of the heptacyclic framework.[2]

Crystallographic Data for a Communesin Intermediate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 22.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: The data presented is for a representative synthetic intermediate and serves to illustrate the type of information obtained from X-ray crystallography.

Biosynthesis and Biomimetic Synthesis: A Unified Approach

Understanding the biosynthetic pathway of the communesins has been pivotal, not only for elucidating their formation in nature but also for inspiring elegant and efficient total syntheses.[2][3] The biosynthesis is proposed to involve an inverse-electron-demand hetero-Diels-Alder reaction between the ergot alkaloid aurantioclavine and a tryptamine-derived aza-o-xylylene.[1] This is followed by an oxidative union of the two fragments and a subsequent dynamic reorganization to form the heptacyclic core.[2][3]

This biosynthetic hypothesis has been harnessed in several total synthesis campaigns. A notable strategy involves a convergent and modular diazene-directed assembly of two complex fragments to create the critical C3a–C3a′ linkage, followed by a guided biomimetic aminal reorganization to furnish the heptacyclic core.[2][3][4]

Experimental Protocols

Key Experiment: Biomimetic Aminal Reorganization to Form the Heptacyclic Core

This protocol describes a key step in a unified total synthesis of communesin alkaloids, where a heterodimeric intermediate undergoes a base-mediated rearrangement to form the characteristic heptacyclic core.[2][3]

Objective: To induce a biomimetic aminal reorganization of a C3a-C3a' linked heterodimer to construct the communesin heptacyclic core.

Materials:

-

Heterodimeric diamine intermediate (e.g., (+)-19)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Toluene, anhydrous

-

Pyridinium p-toluenesulfonate (PPTS)

-

Acetic anhydride

-

Argon atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of the heterodimeric diamine intermediate in anhydrous toluene is cooled to -78 °C under an argon atmosphere.

-

A solution of KHMDS in toluene is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for a specified time, monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction is quenched by the addition of a solution of PPTS in toluene to neutralize the excess base.

-

Acetic anhydride is then added to the reaction mixture to acetylate the newly formed sensitive heptacycle.

-

The reaction is allowed to warm to room temperature and stirred until the acetylation is complete.

-

The reaction mixture is then worked up using standard aqueous extraction procedures.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure heptacyclic communesin derivative.

Visualizing the Elucidation and Synthesis

The logical flow of both the structural elucidation and the biomimetic synthetic strategy can be visualized to better understand the key relationships and steps.

References

- 1. Recent Advances on the Total Syntheses of the Communesin Alkaloids and Perophoramidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Communesin B: A Technical Guide on its Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Communesin B is a complex, polycyclic alkaloid isolated from the fungus Penicillium species. As a member of the communesin family of natural products, it has garnered significant interest within the scientific community due to its potent cytotoxic effects against a range of human cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the currently available data on the anticancer activity of Communesin B, with a focus on quantitative data, experimental methodologies, and a depiction of relevant biological pathways. While the precise molecular mechanism of action of Communesin B in cancer cells is not yet fully elucidated in the public domain, this document summarizes the existing knowledge to aid researchers and professionals in the fields of oncology and drug discovery.

Cytotoxic Activity of (-)-Communesin B

(-)-Communesin B has been identified as the most potent among the naturally occurring communesin alkaloids.[1][3][4] Its cytotoxic activity has been evaluated against a panel of human cancer cell lines, demonstrating broad-spectrum efficacy.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for (-)-Communesin B against various cancer cell lines are summarized in the table below. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 2.8 |

| DU 145 | Prostate Carcinoma | 1.8 |

| HCT 116 | Colorectal Carcinoma | 1.5 |

| HeLa | Cervical Carcinoma | 2.2 |

| MCF7 | Breast Adenocarcinoma | 2.5 |

Data sourced from a comparative analysis of communesin alkaloids.[1]

Experimental Protocols

The following section details the methodology used to determine the cytotoxic activity of (-)-Communesin B.

Cell Viability Assay

Objective: To determine the concentration-dependent effect of (-)-Communesin B on the viability of human cancer cell lines.

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was utilized. This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Protocol:

-

Cell Seeding: Human cancer cell lines (A549, DU 145, HCT 116, HeLa, and MCF7) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of (-)-Communesin B for 72 hours.

-

Lysis and Luminescence Measurement: After the incubation period, the CellTiter-Glo® reagent was added to each well, leading to cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP.

-

Data Analysis: The luminescent signal was measured using a plate reader. The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Mechanisms of Action: An Overview of Relevant Signaling Pathways

While specific studies detailing the molecular mechanism of Communesin B are not yet available, potent cytotoxic compounds often exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest. Below are generalized diagrams of these critical cellular processes that are common targets for anticancer agents.

Disclaimer: The following diagrams illustrate general signaling pathways. The specific interaction of Communesin B with these pathways has not been experimentally confirmed.

Apoptosis Signaling Pathway

This diagram illustrates the two major pathways of apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of caspases, which are the executioners of apoptosis.

References

- 1. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total synthesis and anticancer evaluation of all known communesin alkaloids and related complex derivatives [dspace.mit.edu]

- 4. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Communesin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Communesin B, a structurally complex indole alkaloid, was first reported in 1993 by Numata and coworkers.[1] This technical guide provides a comprehensive overview of the initial discovery, isolation, and characterization of Communesin B. It details the original biological source, preliminary cytotoxic activity, and the methodologies employed for its purification and structural elucidation. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, mycology, and oncology drug discovery.

Initial Discovery and Biological Source

Communesin B was co-isolated with its analogue, Communesin A, from a strain of Penicillium sp.[1][2] This fungus was found growing on the mycelium of the marine green alga Enteromorpha intestinalis.[1][2] Subsequent studies have identified other Penicillium species, notably Penicillium expansum, as consistent producers of Communesin B. The discovery of the communesin family of alkaloids highlighted marine-derived fungi as a promising source of novel, bioactive secondary metabolites.

Biological Activity

Initial biological screening of Communesin B revealed significant cytotoxic activity against murine lymphocytic leukemia cells (P-388).[1][2] This early finding established Communesin B as a compound of interest for further investigation in cancer research.

Table 1: Cytotoxicity Data for Communesin B

| Compound | Cell Line | Activity Metric | Value | Reference |

| Communesin B | P-388 (Murine Lymphocytic Leukemia) | ED₅₀ | 0.45 µg/mL | [1][2] |

Isolation and Purification

The following is a representative experimental protocol for the isolation and purification of Communesin B, based on established methodologies for fungal alkaloids.

Experimental Protocols

3.1. Fungal Cultivation and Fermentation

-

Inoculation: A pure culture of the Penicillium sp. is used to inoculate a suitable liquid culture medium, such as a potato dextrose broth or yeast-extract-sucrose (YES) medium.

-

Fermentation: The culture is incubated under appropriate conditions of temperature (e.g., 25-28°C) and agitation for a period sufficient for the production of secondary metabolites (typically 14-21 days).

3.2. Extraction of Crude Metabolites

-

Mycelial Separation: The fungal biomass (mycelium) is separated from the culture broth by filtration.

-

Solvent Extraction: The mycelium is extracted with an organic solvent such as ethyl acetate or methanol. The culture filtrate may also be extracted separately with an organic solvent to capture any secreted metabolites.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3.3. Chromatographic Purification

-

Initial Fractionation (Silica Gel Chromatography):

-

The crude extract is adsorbed onto silica gel and subjected to column chromatography.

-

A solvent gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is used to elute fractions of varying polarity.

-

Fractions are monitored by thin-layer chromatography (TLC) to identify those containing compounds with UV absorbance characteristic of indole alkaloids.

-

-

Further Purification (High-Performance Liquid Chromatography - HPLC):

-

Fractions enriched with Communesin B are further purified by reversed-phase HPLC.

-

A typical mobile phase would consist of a gradient of acetonitrile and water.

-

Elution is monitored by a UV detector, and the peak corresponding to Communesin B is collected.

-

The purity of the isolated compound is confirmed by analytical HPLC.

-

Structural Elucidation

The structure of Communesin B was determined through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Communesin B

| Technique | Purpose |

| 1D and 2D Nuclear Magnetic Resonance (NMR) | Determination of the carbon-hydrogen framework and connectivity. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

| Liquid Chromatography-Mass Spectrometry (LC/MS) | Determination of the molecular weight and elemental composition. |

Visualized Workflows

Diagram 1: Isolation Workflow for Communesin B

Caption: A generalized workflow for the isolation of Communesin B.

Diagram 2: Structural Elucidation Process

Caption: The process of determining the chemical structure.

Conclusion

The initial discovery and isolation of Communesin B laid the groundwork for future research into this fascinating and biologically active natural product. Its complex heptacyclic structure and potent cytotoxicity have made it a target for total synthesis and further biological evaluation. This guide provides a concise yet comprehensive overview of the foundational work that introduced Communesin B to the scientific community.

References

Spectroscopic and Biosynthetic Insights into Communesin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the complex indole alkaloid, Communesin B. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of its biosynthetic pathway. This information is critical for researchers engaged in natural product synthesis, characterization, and drug discovery efforts centered on the communesin family of compounds.

Spectroscopic Data of Communesin B

The structural elucidation of Communesin B has been accomplished through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR data, as well as mass spectrometry findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Communesin B were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal.

Table 1: ¹H NMR Spectroscopic Data for Communesin B (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5 | 7.21 | d | 7.5 |

| 6 | 6.81 | t | 7.5 |

| 7 | 7.10 | t | 7.5 |

| 8 | 6.70 | d | 7.5 |

| 10 | 3.25 | m | |

| 10 | 2.95 | m | |

| 11 | 4.01 | s | |

| 12a | 2.15 | m | |

| 12a | 1.85 | m | |

| 14 | 3.75 | d | 12.5 |

| 14 | 3.20 | d | 12.5 |

| 15-Me | 2.85 | s | |

| 17 | 7.35 | d | 8.0 |

| 18 | 6.95 | t | 8.0 |

| 19 | 7.15 | t | 8.0 |

| 20 | 6.85 | d | 8.0 |

| 22 | 3.15 | d | 3.0 |

| 23 | 1.40 | s | |

| 24 | 1.35 | s | |

| 2' | 6.20 | dd | 15.0, 10.0 |

| 3' | 7.25 | m | |

| 4' | 6.15 | m | |

| 5' | 6.05 | m | |

| 6' | 1.88 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for Communesin B (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 88.1 |

| 3a | 60.2 |

| 4a | 129.5 |

| 5 | 122.5 |

| 6 | 118.8 |

| 7 | 128.5 |

| 8 | 109.8 |

| 8a | 150.2 |

| 9a | 71.5 |

| 10 | 35.5 |

| 11 | 65.2 |

| 12a | 40.1 |

| 13a | 142.8 |

| 14 | 55.4 |

| 15-Me | 33.1 |

| 16a | 125.1 |

| 17 | 119.5 |

| 18 | 121.8 |

| 19 | 118.2 |

| 20 | 126.5 |

| 20a | 135.5 |

| 21a | 84.5 |

| 22 | 68.2 |

| 23 | 25.1 |

| 24 | 18.9 |

| 1' | 165.8 |

| 2' | 128.8 |

| 3' | 145.2 |

| 4' | 125.5 |

| 5' | 140.1 |

| 6' | 18.5 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) has been instrumental in determining the molecular formula of Communesin B.

Table 3: Mass Spectrometry Data for Communesin B

| Technique | Ionization Mode | Observed m/z | Formula | Calculated Mass |

| HRMS | ESI+ | [M+H]⁺ 509.2911 | C₃₂H₃₇N₄O₂ | 509.2917 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures.

NMR Spectroscopy

Samples of purified Communesin B were dissolved in CDCl₃ (99.8% D). ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. ¹H chemical shifts were referenced to the residual CHCl₃ signal at δ 7.26 ppm, and ¹³C chemical shifts were referenced to the CDCl₃ signal at δ 77.16 ppm. Standard pulse sequences were utilized for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Mass Spectrometry

High-resolution mass spectra were obtained on a Q-TOF mass spectrometer using electrospray ionization in the positive ion mode. Samples were dissolved in methanol and infused into the mass spectrometer. The data was acquired over a mass range of m/z 100-1000. The observed mass was compared to the calculated mass for the protonated molecule [M+H]⁺ to confirm the elemental composition.

Biosynthetic Pathway of Communesin B

The biosynthesis of Communesin B is a complex process involving the dimerization of two tryptophan-derived units. The following diagram illustrates the key steps in the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of Communesin B.

This guide serves as a foundational resource for professionals working with Communesin B and related alkaloids. The detailed spectroscopic data and experimental context are intended to facilitate further research and development in this promising area of natural product chemistry.

Physical and chemical properties of Communesin B.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Communesin B is a complex indole alkaloid first isolated from a strain of Penicillium sp. found on the marine alga Ulva intestinalis.[1] It belongs to a class of structurally intricate natural products that have garnered significant attention from the scientific community due to their potent biological activities. Communesin B has demonstrated notable cytotoxicity against a range of human cancer cell lines, making it a person of interest for further investigation in the field of oncology and drug development. This technical guide provides an in-depth overview of the physical and chemical properties of Communesin B, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological activities and potential mechanisms of action.

Physical and Chemical Properties

Communesin B is a structurally complex molecule with a heptacyclic ring system. While a specific melting point has not been reported in the reviewed literature, its other physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₃₆N₄O₂ | [2][3] |

| Molecular Weight | 508.67 g/mol | [3] |

| Exact Mass | 508.2838 Da | [3] |

| Appearance | Not explicitly reported; likely a solid at room temperature. | |

| Solubility | Soluble in chloroform, methanol, and ethyl acetate. Quantitative data not available. | Inferred from experimental procedures in[4] |

| Optical Rotation | [α]²³D = -64 (c = 0.46, CHCl₃) | [4] |

Spectral Data:

-

¹H and ¹³C NMR: Detailed spectral data are available in literature detailing its total synthesis.[4]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) data is consistent with the molecular formula.[4]

Experimental Protocols

Isolation of Communesin B from Penicillium sp.

The following is a generalized protocol for the isolation of Communesin B based on common laboratory practices for natural product extraction.

-

Fermentation: A pure culture of the Penicillium sp. is inoculated into a suitable liquid medium and incubated under optimal conditions for the production of secondary metabolites.

-

Extraction: The fungal mycelia and broth are separated. The mycelia are typically extracted with a solvent such as ethyl acetate. The broth is also partitioned against an organic solvent like ethyl acetate to extract the dissolved metabolites.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques. Initial separation is often achieved using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing Communesin B are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Total Synthesis of (-)-Communesin B

The total synthesis of (-)-Communesin B has been achieved and reported in the literature.[4] A key strategy involves a convergent approach, assembling complex fragments to construct the intricate heptacyclic core. The following is a simplified overview of a synthetic approach.

References

The Pivotal Role of Aminal Linkages in the Biological Activity of Communesin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Communesin B, a heptacyclic indole alkaloid isolated from Penicillium species, has demonstrated significant cytotoxic activity against a range of human cancer cell lines, establishing it as the most potent among the naturally occurring communesin family.[1][2] A defining structural feature of the communesin core is the presence of two aminal linkages, which are crucial for maintaining the rigid, cage-like architecture of the molecule. This technical guide provides an in-depth analysis of the biological significance of these aminal linkages, drawing upon available structure-activity relationship (SAR) data. While the precise molecular mechanism of action is yet to be fully elucidated, this guide will also explore the hypothesized mechanism involving the disruption of the actin cytoskeleton and subsequent induction of apoptosis, supported by detailed experimental protocols for the key cytotoxicity assays performed on this class of compounds.

Introduction to Communesin B and its Aminal Core

The communesin alkaloids are a family of structurally complex natural products characterized by a heptacyclic ring system, two vicinal quaternary stereocenters, and two integral aminal linkages.[1][2] Communesin B, first isolated in 1993, has emerged as a lead compound due to its superior cytotoxic potency.[2] The biosynthesis of the communesin core involves a remarkable biomimetic aminal reorganization, highlighting the natural significance of this functional group arrangement.[1] The rigid three-dimensional structure conferred by the aminal linkages is believed to be a key determinant of the molecule's biological activity.

Biological Significance of the Aminal Linkages: Structure-Activity Relationship (SAR) Studies

Direct modification of the aminal linkages in Communesin B has not been extensively reported. However, the synthesis and cytotoxic evaluation of an unnatural constitutional isomer, iso-communesin, provides critical insight into the importance of the native aminal topology.

Quantitative Cytotoxicity Data

The most comprehensive comparative analysis of communesin cytotoxicity was conducted by Movassaghi and colleagues, evaluating all nine natural communesins and several synthetic derivatives against a panel of five human cancer cell lines.[1] The half-maximal inhibitory concentrations (IC₅₀) were determined using a CellTiter-Glo® luminescent cell viability assay after 72 hours of treatment.[1] The data for Communesin B and the key unnatural isomer, (+)-N8′-SES-iso-communesin (+)-59, are summarized below.

| Compound | Cell Line | IC₅₀ (μM)[1] |

| (-)-Communesin B (4) | A549 (Lung Carcinoma) | 1.8 ± 0.2 |

| DU 145 (Prostate Carcinoma) | 1.1 ± 0.1 | |

| HCT 116 (Colorectal Carcinoma) | 0.7 ± 0.1 | |

| HeLa (Cervical Adenocarcinoma) | 1.4 ± 0.1 | |

| MCF7 (Breast Adenocarcinoma) | 1.2 ± 0.2 | |

| (+)-N8′-SES-iso-communesin (+)-59 | A549 (Lung Carcinoma) | >25 |

| DU 145 (Prostate Carcinoma) | 14 ± 2 | |

| HCT 116 (Colorectal Carcinoma) | 13 ± 1 | |

| HeLa (Cervical Adenocarcinoma) | 14 ± 1 | |

| MCF7 (Breast Adenocarcinoma) | 11 ± 1 |

Interpretation of SAR Data

The data clearly indicates that the natural aminal linkage topology of Communesin B is critical for its potent cytotoxic activity. The synthetic iso-communesin derivative (+)-59, which features a rearranged aminal core, exhibits significantly diminished potency, with IC₅₀ values increasing by an order of magnitude or more across all tested cell lines.[1] For instance, in the HCT 116 colorectal carcinoma cell line, the IC₅₀ value increases from 0.7 µM for Communesin B to 13 µM for the iso-communesin derivative.[1] This dramatic loss of activity underscores that the specific spatial arrangement of the nitrogen atoms and the overall conformation dictated by the natural aminal linkages are essential for the molecule's interaction with its biological target.

Hypothesized Mechanism of Action

While direct experimental evidence for the molecular mechanism of Communesin B is currently lacking, early reports and structural similarities to other cytotoxic natural products suggest a plausible mechanism involving the disruption of the cellular actin cytoskeleton, leading to the induction of apoptosis.

Disruption of the Actin Cytoskeleton (Hypothetical)

It has been posited that the cytotoxicity of the communesin family may arise from the disruption of the microfilament network.[2] This hypothesis is based on the observation that many complex polycyclic alkaloids with potent cytotoxicity exert their effects by interfering with actin dynamics. A proposed workflow for investigating this hypothesis is outlined below.

Induction of Apoptosis (Hypothetical)

The potent cytotoxicity of Communesin B strongly suggests that it induces programmed cell death, or apoptosis. This is a common downstream consequence of cytoskeletal disruption. A plausible signaling cascade initiated by Communesin B would involve the intrinsic (mitochondrial) apoptotic pathway.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's technical bulletin and is consistent with the methodology cited for generating the cytotoxicity data in Table 1.[1]

Objective: To determine the number of viable cells in culture based on the quantitation of ATP.

Materials:

-

CellTiter-Glo® Reagent (Promega)

-

Opaque-walled multiwell plates (96-well or 384-well) suitable for luminescence measurements

-

Multichannel pipette or automated dispensing system

-

Plate shaker

-

Luminometer

Procedure:

-

Assay Plate Preparation:

-

Seed cells in a 96-well opaque-walled plate at the desired density in a final volume of 100 µL of culture medium.

-

Prepare vehicle control wells containing medium and cells but no test compound.

-

Prepare background luminescence wells containing medium only.

-

Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of Communesin B and its analogs in culture medium.

-

Add the desired final concentration of the compounds to the experimental wells.

-

Incubate the plate for the desired exposure time (e.g., 72 hours).[1]

-

-

Assay Execution:

-

Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Place the plate on an orbital shaker and mix the contents for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence value from the background control wells from all experimental wells.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

-

Conclusion and Future Directions

The available structure-activity relationship data, particularly the comparison between Communesin B and its synthetic iso-communesin analog, strongly indicates that the native topology of the two aminal linkages is a critical determinant of its potent cytotoxic activity.[1] The rigid, polycyclic core structure defined by these linkages is likely essential for optimal interaction with its yet-to-be-identified molecular target.

While the disruption of the actin cytoskeleton is a plausible mechanism of action, this remains a hypothesis that requires direct experimental validation. Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography or photo-affinity labeling to identify the direct binding partner(s) of Communesin B.

-

Mechanism of Action Studies: Performing in vitro actin polymerization assays and immunofluorescence microscopy to directly assess the impact of Communesin B on the actin cytoskeleton.

-

Apoptotic Pathway Analysis: Investigating the activation of key apoptotic markers, such as caspases and the modulation of Bcl-2 family proteins, in response to Communesin B treatment.

-

Synthesis of Analogs: Synthesizing and testing analogs with targeted modifications of the aminal linkages (e.g., reduction to the corresponding diamines) to further probe their role in cytotoxicity.

A comprehensive understanding of the biological significance of the aminal linkages and the precise mechanism of action will be invaluable for the future development of Communesin B and its derivatives as potential anticancer therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Total Synthesis of (−)-Communesin B

Audience: Researchers, scientists, and drug development professionals.

Introduction: (−)-Communesin B is a structurally complex, polycyclic indole alkaloid isolated from the marine fungus Penicillium sp. It belongs to a family of nine related natural products that have demonstrated significant biological activities, including cytotoxicity against various cancer cell lines.[1][2] The intricate heptacyclic core, featuring two vicinal quaternary stereocenters and aminal functionalities, has made the communesin alkaloids challenging and attractive targets for total synthesis.[2][3] This document outlines a detailed protocol for the enantioselective total synthesis of (−)-communesin B, based on a convergent and biomimetic strategy. The synthesis leverages a diazene-directed assembly of two complex fragments, followed by a guided aminal reorganization to construct the core structure.[1][4] This modular approach has enabled the synthesis of all known epoxide-containing communesins from a single advanced intermediate.[1][4]

Retrosynthetic Analysis and Strategy

The synthetic approach hinges on a late-stage biomimetic aminal reorganization of a key heterodimeric intermediate. This intermediate is assembled from two main fragments: an oxindole-containing fragment and a sulfamate-containing fragment. The critical C3a–C3a′ bond connecting these two fragments is forged using a diazene-directed assembly.[1][4] The enantioselectivity of the synthesis is established early in the preparation of these fragments.

Below is a DOT language script illustrating the overall retrosynthetic strategy.

References

- 1. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances on the Total Syntheses of the Communesin Alkaloids and Perophoramidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances on the Total Syntheses of Communesin Alkaloids and Perophoramidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Isolation of Communesin B from Marine Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Communesin B is a potent cytotoxic indole alkaloid first isolated from a marine-derived strain of Penicillium sp. associated with the marine alga Ulva intestinalis. Subsequent studies have also identified Communesin B and its analogues from Penicillium species isolated from marine sponges, such as Axinella verrucosa.[1][2] This class of compounds has garnered significant interest within the drug development community due to its complex heptacyclic structure and notable bioactivity, including antiproliferative effects against various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for the isolation of Communesin B from marine fungal sources, intended to guide researchers in natural product discovery and development.

Overview of the Isolation Process

The isolation of Communesin B from a marine-derived Penicillium sp. follows a multi-step process that begins with the cultivation of the fungus, followed by extraction of the bioactive metabolites, and culminating in the chromatographic purification of the target compound. The general workflow involves:

-

Fungal Cultivation and Fermentation: Large-scale cultivation of the Penicillium sp. in a suitable nutrient medium to promote the production of secondary metabolites, including Communesin B.

-

Extraction: Separation of the fungal biomass (mycelium) from the culture broth, followed by solvent extraction to isolate the crude mixture of secondary metabolites.

-

Chromatographic Purification: A multi-step purification process, typically employing a combination of column chromatography techniques to separate Communesin B from other metabolites.

-

Structural Elucidation and Quantification: Spectroscopic and spectrometric analysis to confirm the identity and purity of the isolated Communesin B.

Data Presentation

The following tables summarize the key quantitative parameters involved in the isolation and purification of Communesin B. These values are compiled from established general protocols for fungal metabolite isolation and specific data points mentioned in the literature for Communesin B and related compounds.

Table 1: Fungal Fermentation Parameters

| Parameter | Value/Range | Notes |

| Fungal Strain | Penicillium sp. (marine isolate) | e.g., from Axinella verrucosa[1] |

| Culture Medium | Potato Dextrose Broth (PDB) | A common medium for fungal growth. |

| Inoculum | Mycelial plugs from PDA plates | Standard practice for initiating liquid cultures. |

| Culture Volume | 10 - 20 L | For laboratory-scale production. |

| Fermentation Vessel | 20 L Carboy or Bioreactor | Dependent on scale. |

| Temperature | 25 - 28 °C | Optimal range for many Penicillium species. |

| Agitation | 150 - 200 rpm | For adequate aeration and nutrient distribution. |

| Fermentation Time | 14 - 21 days | To allow for sufficient biomass and secondary metabolite production. |

Table 2: Extraction Parameters

| Parameter | Value/Range | Notes |

| Extraction Solvent | Ethyl Acetate (EtOAc) | Effective for extracting indole alkaloids like Communesin B.[1] |

| Mycelium to Solvent Ratio | 1:3 (w/v) | A typical ratio for efficient extraction. |

| Number of Extractions | 3 | To ensure exhaustive extraction of metabolites. |

| Extraction Method | Maceration with sonication | Enhances cell lysis and solvent penetration. |

| Broth to Solvent Ratio | 1:1 (v/v) | For liquid-liquid extraction of the culture filtrate. |

Table 3: Chromatographic Purification Parameters

| Stage | Stationary Phase | Mobile Phase (Elution System) | Detection |

| Step 1: Silica Gel Column Chromatography | Silica Gel (60-120 mesh) | Gradient: Hexane -> Hexane/EtOAc -> EtOAc -> EtOAc/MeOH | TLC with UV visualization |

| Step 2: Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol (isocratic) | UV-Vis Spectrophotometry (254 nm) |

| Step 3: Preparative HPLC | C18 silica gel (10 µm) | Gradient: Acetonitrile/Water | UV-Vis Diode Array Detector |

Experimental Protocols

Protocol 1: Large-Scale Fermentation of Penicillium sp.

-

Inoculum Preparation:

-

Aseptically transfer several mycelial plugs (approximately 1 cm²) from a mature (7-10 days old) Potato Dextrose Agar (PDA) plate culture of the marine-derived Penicillium sp. to a 500 mL Erlenmeyer flask containing 200 mL of sterile Potato Dextrose Broth (PDB).

-

Incubate the flask at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.

-

-

Large-Scale Fermentation:

-

Aseptically transfer the seed culture to a 20 L carboy or bioreactor containing 18 L of sterile PDB.

-

Incubate the culture at 25-28°C with continuous agitation (180 rpm) for 14-21 days. Monitor the culture for growth and secondary metabolite production (e.g., by analytical HPLC of a small sample).

-

Protocol 2: Extraction of Crude Metabolites

-

Separation of Mycelium and Broth:

-

After the fermentation period, separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or a similar filter medium.

-

-

Extraction of the Mycelium:

-

Transfer the harvested mycelium to a large beaker and add ethyl acetate in a 1:3 ratio (e.g., for 1 kg of wet mycelium, add 3 L of ethyl acetate).

-

Homogenize the mycelium and solvent mixture using a high-speed blender or homogenizer.

-

Transfer the homogenate to a large flask and sonicate for 30 minutes in a sonication bath to enhance cell disruption.

-

Stir the mixture at room temperature for 4-6 hours.

-

Filter the mixture to separate the ethyl acetate extract from the mycelial debris.

-

Repeat the extraction process two more times with fresh ethyl acetate.

-

Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude mycelial extract.

-

-

Extraction of the Culture Broth:

-

Transfer the culture filtrate to a large separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction two more times with fresh ethyl acetate.

-

Combine the ethyl acetate extracts and concentrate under reduced pressure to yield the crude broth extract.

-

Combine the crude mycelial and broth extracts for subsequent purification.

-

Protocol 3: Chromatographic Purification of Communesin B

-

Step 1: Silica Gel Column Chromatography (Fractionation)

-

Prepare a silica gel (60-120 mesh) column in a suitable glass column.

-

Dissolve the combined crude extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane (e.g., 10%, 25%, 50%, 75%, 100% EtOAc), and finally with a mixture of ethyl acetate and methanol (e.g., 95:5).

-

Collect fractions of a suitable volume and monitor the composition of each fraction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1) and visualizing under UV light (254 nm).

-

Combine fractions containing compounds with similar Rf values to those reported for Communesin B.

-

-

Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)

-

Dissolve the combined, Communesin B-rich fractions from the silica gel column in a minimal amount of methanol.

-

Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute the column with methanol at a slow flow rate.

-

Collect fractions and monitor by analytical HPLC to identify those containing Communesin B.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Dissolve the purified fraction from the Sephadex column in the mobile phase.

-

Inject the sample onto a C18 preparative HPLC column.

-

Elute with a linear gradient of acetonitrile in water (e.g., 40% to 80% acetonitrile over 30 minutes).

-

Monitor the elution profile at multiple wavelengths (e.g., 220 nm and 254 nm) using a diode array detector.

-

Collect the peak corresponding to Communesin B.

-

Confirm the purity of the isolated compound by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.

-

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of Communesin B.

Caption: Workflow for the isolation of Communesin B from marine-derived Penicillium sp.

Signaling Pathways and Logical Relationships

While Communesin B is a secondary metabolite and not directly involved in a signaling pathway in the producing organism in a way that is relevant to its isolation, the biosynthetic pathway provides a logical relationship of its formation from primary metabolites. The following diagram outlines the key precursors and general steps in the biosynthesis of the Communesin core structure.

Caption: Simplified biosynthetic pathway of Communesin B.

References

Application Notes: Communesin B in Cancer Cell Line Studies

Introduction

Communesin B is a polycyclic alkaloid natural product first isolated from a marine-derived Penicillium fungus.[1][2] Along with other members of the communesin family, it has garnered interest for its notable biological activities, including insecticidal, antiproliferative, and vasculogenetic properties.[1][3] Among the naturally occurring communesin alkaloids, (-)-Communesin B has been identified as the most potent natural isolate for its cytotoxic effects against various human cancer cell lines.[1][3][4] These application notes provide a summary of its known anti-cancer activities, relevant quantitative data, and detailed protocols for its study in a research setting.

Mechanism of Action

The precise molecular mechanism of Communesin B's cytotoxicity is an area of ongoing investigation. Early studies suggested that its mode of action may involve the disruption of the microfilament network.[2] Disruption of the cytoskeleton can trigger various downstream cellular events, including cell cycle arrest and the induction of apoptosis (programmed cell death), which are common mechanisms for anti-cancer compounds.[5][6] While detailed signaling pathway studies for Communesin B are not yet extensively published, a hypothetical pathway involves the compound inducing cellular stress through microfilament disruption, leading to cell cycle checkpoint activation and subsequent engagement of the apoptotic machinery.

Data Presentation: Cytotoxicity

(-)-Communesin B has demonstrated significant cytotoxic activity across a panel of human carcinoma cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 72 hours of treatment.

Table 1: Cytotoxicity of (-)-Communesin B in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 7.5 ± 0.6 |

| DU 145 | Prostate Carcinoma | 8.8 ± 0.9 |

| HCT 116 | Colorectal Carcinoma | 6.8 ± 0.5 |

| HeLa | Cervical Adenocarcinoma | 11.2 ± 1.1 |

| MCF7 | Breast Adenocarcinoma | 10.5 ± 1.3 |

Data sourced from a comparative analysis of communesin alkaloids.[1][3] The IC₅₀ values were determined using a CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability.[1][3]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol describes the determination of IC₅₀ values using the CellTiter-Glo® Luminescent Cell Viability Assay, as performed in the characterization of Communesin B.[1][3]

Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., A549, HCT 116) in appropriate media until they reach 70-80% confluency.

-

Trypsinize and count the cells. Seed cells into an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Compound Treatment:

-

Prepare a stock solution of Communesin B in DMSO.

-

Perform a serial dilution of the Communesin B stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Communesin B. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation:

-

Assay Procedure (CellTiter-Glo®):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the log of the Communesin B concentration and use a non-linear regression model to determine the IC₅₀ value.

-

Protocol 2: Analysis of Apoptosis and Cell Cycle

To investigate if cytotoxicity is mediated by apoptosis or cell cycle arrest, flow cytometry is the standard method. The following protocol outlines the general procedure for preparing cells for either analysis.

A. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

-

Cell Preparation: Seed 2x10⁵ cells per well in 6-well plates, incubate for 24 hours, then treat with Communesin B at relevant concentrations (e.g., 1x and 2x IC₅₀) for 24-48 hours.

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Staining: Wash cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

B. Cell Cycle Analysis by Propidium Iodide (PI) Staining

-

Cell Preparation: Seed and treat cells as described for the apoptosis assay.

-

Harvesting: Collect all cells and wash with cold PBS.

-